molecular formula C10H17NO2 B13323271 Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate

Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate

Cat. No.: B13323271
M. Wt: 183.25 g/mol
InChI Key: GFRSFNSRMJFZIT-UHFFFAOYSA-N
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Description

Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate is a bicyclic tertiary amine ester characterized by a rigid 3-azabicyclo[3.3.1]nonane scaffold. This framework is pharmacologically significant due to its conformational rigidity, which mimics natural alkaloids and enables selective interactions with biological targets, such as proteins and enzymes . The compound is synthesized via a one-pot tandem Mannich annulation, offering yields up to 83% directly from aromatic ketones, paraformaldehyde, and dimethylamine . Its applications span drug discovery (e.g., hypoglycemic agents and receptor antagonists) and molecular recognition studies .

Preparation Methods

Preparation Methods

Tandem Mannich Reaction Approach

One of the most efficient methods for synthesizing 3-azabicyclo[3.3.1]nonane derivatives, including methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate, is the tandem Mannich reaction . This method involves:

  • A multicomponent condensation of an aldehyde, an amine source (such as ammonia or primary amines), and a β-ketoester or equivalent active methylene compound.
  • The reaction proceeds through sequential Mannich condensations and cyclizations to form the bicyclic scaffold.

Key features:

  • One-pot synthesis with good yields.
  • Control over stereochemistry by choice of starting materials and reaction conditions.
  • Applicable to various substituted aldehydes and β-ketoesters.

Example:

  • Xiao Yi et al. (2018) reported a facile one-pot synthesis of 3-azabicyclo[3.3.1]nonane scaffolds via a tandem Mannich reaction, providing a straightforward route to methyl esters of this bicyclic system.

Aminomethylation of Guareschi Imides

Another approach involves the aminomethylation of Guareschi imides , which are cyclic imide derivatives. This method includes:

  • Reacting Guareschi imides with formaldehyde and amines under controlled conditions.
  • Formation of 3,7-diazabicyclo[3.3.1]nonane derivatives, which can be selectively functionalized to yield 3-azabicyclo[3.3.1]nonane carboxylates.

This method is useful for introducing nitrogen atoms at specific positions and tailoring the bicyclic framework.

Radical Cyclization Strategies

Radical cyclization has been employed for the construction of bicyclic azabicyclo systems:

  • Radical intermediates generated from suitable precursors undergo intramolecular cyclization to form the bicyclic core.
  • This method allows for the construction of complex bicyclic frameworks with high regio- and stereoselectivity.

For instance, in the total synthesis of related azabicyclic alkaloids, radical cyclization was key to forming the bicyclic skeleton.

Condensation Reactions Using β-Dicarbonyl Compounds

Condensation of aldehydes with β-dicarbonyl compounds (such as acetylacetone or dimethyl-1,3-acetonedicarboxylate) under basic or acidic catalysis can yield bicyclo[3.3.1]nonane derivatives:

  • The reaction proceeds through Michael addition and aldol condensation steps.
  • Subsequent functional group transformations introduce the nitrogen and ester functionalities.

These methods have been widely reviewed for constructing bicyclo[3.3.1]nonane cores and their heteroanalogues.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Advantages Limitations Reference
Tandem Mannich Reaction Aldehyde, amine, β-ketoester One-pot, mild temperature One-pot, stereocontrol, good yield Requires careful control of conditions
Aminomethylation of Guareschi Imides Guareschi imides, formaldehyde, amines Moderate temperature, solvent Specific N-introduction, versatile Multi-step precursor synthesis
Radical Cyclization Radical initiators, suitable precursors Radical conditions, inert atmosphere High selectivity, complex skeletons Requires radical handling expertise
Condensation with β-Dicarbonyls Aldehydes, β-dicarbonyl compounds Acid/base catalysis, reflux Well-established, versatile May need further functionalization

Mechanistic Insights and Stereochemical Considerations

  • The tandem Mannich reaction typically proceeds via iminium ion intermediates, followed by nucleophilic attack and cyclization, favoring the kinetically-controlled anti-products.
  • Substituent effects on the bicyclic ring influence the conformational preferences and stability of the azabicyclo[3.3.1]nonane system.
  • Aminomethylation routes allow for selective nitrogen incorporation with control over ring fusion stereochemistry.
  • Radical cyclization methods exploit intramolecular radical addition to olefinic bonds, often yielding bicyclic products with high regioselectivity.

Summary of Key Research Findings

  • Recent reviews emphasize the versatility of the bicyclo[3.3.1]nonane scaffold and its azabicyclic analogues in medicinal chemistry, highlighting synthetic routes that enable functionalization at multiple positions.
  • The tandem Mannich reaction stands out as an efficient and scalable method for preparing this compound and related derivatives.
  • Aminomethylation of Guareschi imides provides access to diazabicyclic frameworks, which can be modified to yield mono-aza bicyclic esters.
  • Radical cyclization is a powerful but less common approach, mainly applied in total synthesis of complex natural products containing the bicyclic azabicyclo core.

This detailed analysis of preparation methods for this compound synthesizes diverse literature findings, providing a comprehensive understanding of the synthetic strategies, their conditions, and practical considerations. The choice of method depends on the desired substitution pattern, scale, and available starting materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic framework can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific derivatives and their applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of 3-azabicyclo[3.3.1]nonane derivatives are highly sensitive to substituent variations. Key analogs and their distinctions are summarized below:

Table 1: Comparison of Key Analogs

Compound Name Substituents/Modifications Molecular Weight Synthesis Method Pharmacological Activity Reference
Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate Methyl ester at C1 197.28 Tandem Mannich reaction Receptor antagonism
Ethyl 3-ethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate Ethyl ester at C1, 9-oxo, 3-ethyl 255.34 Reflux with methyl iodide in THF Steric compression studies
Methyl 3-ethyl-7-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate Methyl ester at C1, 7-methyl, 3-ethyl, 9-oxo 269.37 Trichloromethylsilane-mediated reaction Hydrazine derivatization
3-Azabicyclo[3.3.1]nonane hydrochloride Hydrochloride salt, no ester 161.67 Catalytic hydrogenation Ganglionic blocking activity
3,7-Diazabicyclo[3.3.1]nonane derivatives Additional N at C7 Varies Aminomethylation Curare-like activity

Key Observations:

Substituent Position and Reactivity :

  • The 9-oxo group (e.g., in Ethyl 3-ethyl-9-oxo derivatives) enhances electrophilicity, enabling hydrazine derivatization .
  • Methyl or ethyl esters at C1 influence lipophilicity, affecting bioavailability. For example, the methyl ester in the parent compound offers moderate polarity (PSA = 38.3 Ų) compared to bulkier ethyl analogs .

Pharmacological Activity: 3-Azabicyclo[3.3.1]nonane hydrochloride exhibits ganglionic blocking activity due to its free amine group . Diazabicyclo analogs (e.g., 3,7-diazabicyclo derivatives) show curare-like neuromuscular blocking effects, attributed to dual nitrogen centers .

Synthetic Accessibility: The tandem Mannich method for the parent compound is efficient (83% yield) , whereas diazabicyclo derivatives require multi-step aminomethylation .

Spectroscopic and Conformational Studies

  • Steric Compression in NMR : Ethyl 3-ethyl-9-oxo derivatives exhibit distinct upfield shifts in ¹H NMR due to steric compression between axial protons and the 9-oxo group .
  • X-ray Crystallography : Diazabicyclo derivatives with thienyl or chlorophenyl substituents demonstrate chair-boat conformations, stabilizing interactions in crystal lattices .

Biological Activity

Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate is a compound of significant interest due to its biological activity, particularly concerning its interactions with nicotinic acetylcholine receptors (nAChRs) and potential therapeutic applications. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure that includes a nitrogen atom within a saturated ring system, which is crucial for its pharmacological activity. The compound's structure allows it to interact effectively with various biological targets, particularly receptors involved in neurotransmission.

Interaction with Nicotinic Acetylcholine Receptors

The primary area of research surrounding this compound is its role as an antagonist of nAChRs, especially the α7 subtype. Studies have shown that compounds structurally related to this bicyclic system exhibit potent antagonist activity against α7 nAChRs, which are implicated in several neurological disorders.

  • Antagonist Potency : The compound has demonstrated significant antagonist effects on human α7 nAChRs, with some analogues achieving IC50 values in the low nanomolar range (e.g., IC50 = 2 nM for methyllycaconitine) . This high potency suggests that this compound could be a valuable lead compound for further development.
  • Structure-Activity Relationship (SAR) : SAR studies indicate that modifications to the side chains of the bicyclic structure can enhance or diminish biological activity. For instance, variations in the ester side-chain significantly affect the antagonist potency at α7 nAChRs .

Case Studies

Several case studies have highlighted the biological relevance of related compounds:

  • A study on C(8) substituted 1-azabicyclo[3.3.1]non-3-enes showed that certain derivatives exhibited high affinity for human muscarinic receptors (Ki values significantly lower than traditional agonists like carbachol) . Such findings suggest that similar modifications could enhance the activity of this compound.
  • Another study focused on methyllycaconitine analogues , revealing that specific structural features are critical for their antagonist effects on nAChRs . The findings support the hypothesis that this compound may share similar mechanisms of action.

Pharmacological Implications

The antagonistic properties of this compound suggest potential therapeutic applications in treating conditions like Alzheimer's disease and schizophrenia, where modulation of cholinergic signaling is beneficial.

Table: Summary of Biological Activity Findings

CompoundTarget ReceptorIC50 (nM)Reference
Methyllycaconitineα7 nAChR2
C(8) substituted 1-azabicyclo[3.3.1]noneneM1-M5 muscarinic receptors<10
Various analoguesα7 nAChRVaries (up to <100)

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate and its derivatives?

The synthesis of this bicyclic compound and its derivatives typically involves multi-step routes:

  • Tandem Mannich Reaction : A one-pot method using aromatic ketones, paraformaldehyde, and dimethylamine achieves yields up to 83% .
  • Esterification : Reacting 9-azabicyclo[3.3.1]nonane with methyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Hydroformylation-Aldol Condensation : Sequential reactions with cyclic ketones and unsaturated side chains, as demonstrated in scaled-up protocols .

Q. What spectroscopic and crystallographic techniques are employed to characterize this compound?

Key techniques include:

  • X-ray Crystallography : Resolves twin-chair conformations and hydrogen-bonding networks in derivatives (e.g., hydrazinecarboxylate analogs) .
  • Mass Spectrometry (MS) : Determines molecular weights and fragmentation patterns (e.g., molecular ion peaks at m/z 315.4 for related esters) .
  • NMR Spectroscopy : Assigns stereochemistry and monitors reaction progress (e.g., 1^1H/13^{13}C NMR for substituent analysis) .

Q. What are the primary biological activities associated with its derivatives?

Derivatives exhibit diverse bioactivities:

Compound Activity Mechanism Reference
Methyl 9-azabicyclo variantNeurotransmitter modulationSerotonin receptor interaction
Hydrazinecarboxylate analogAntimicrobialBacterial membrane disruption
Hydrochloride derivativesAnalgesic potentialNociceptive response reduction in models

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during scale-up?

  • Continuous Flow Reactors : Improve efficiency and reduce side reactions in industrial settings .
  • Advanced Purification : High-performance liquid chromatography (HPLC) ensures >98% purity for pharmacological studies .
  • Catalyst Screening : Asymmetric catalysts (e.g., chiral amines) enhance enantiomeric excess in stereospecific syntheses .

Q. What strategies resolve stereochemical inconsistencies in bicyclic intermediates?

  • Chiral Resolution : Use of optically active resolving agents (e.g., tartaric acid) to separate enantiomers .
  • X-ray Analysis : Confirms twin-chair conformations and axial/equatorial substituent orientations .
  • Computational Modeling : Density functional theory (DFT) predicts steric and electronic effects on reaction pathways .

Q. How do structural modifications (e.g., 5-methyl substitution) influence reactivity and bioactivity?

  • Steric Effects : Methyl groups at the 5-position hinder nucleophilic attacks, altering reaction kinetics .
  • Bioactivity Modulation : Substituted derivatives show enhanced antimicrobial potency (e.g., MIC values reduced by 40% vs. parent compound) .
  • Enzyme Binding : Substituents at the 3-position improve fit into hydrophobic enzyme pockets, as seen in kinase inhibition assays .

Q. What analytical approaches address conflicting data in reaction pathway elucidation?

  • Cross-Validation : Combine HPLC, NMR, and MS to confirm intermediate structures .
  • Isotopic Labeling : Track 13^{13}C-labeled reactants to distinguish parallel reaction pathways .
  • Kinetic Studies : Monitor substituent effects on reaction rates (e.g., Hammett plots for electronic effects) .

Q. Methodological Notes

  • Stereochemical Control : Prioritize anhydrous conditions and low temperatures to minimize racemization .
  • Data Interpretation : Use crystallographic data (CCDC references) to resolve ambiguous NOE signals in NMR .
  • Ethical Compliance : Adhere to in-vitro research guidelines; derivatives are not FDA-approved for in vivo use .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate

InChI

InChI=1S/C10H17NO2/c1-13-9(12)10-4-2-3-8(5-10)6-11-7-10/h8,11H,2-7H2,1H3

InChI Key

GFRSFNSRMJFZIT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCCC(C1)CNC2

Origin of Product

United States

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